Higher Photoacid Generation Rate at 248 nm vs. Triphenylsulfonium Salts
When formulated in poly(p‑hydroxystyrene) (PHOST) and exposed at 248 nm, bis(4‑tert‑butylphenyl)iodonium triflate (TBI‑Tf) and its nonaflate analog (TBI‑Nf) yielded Dill C rate constants of 0.055 cm² mJ⁻¹ and 0.056 cm² mJ⁻¹, respectively. Under identical conditions, the corresponding triphenylsulfonium salts TPS‑Tf and TPS‑Nf exhibited markedly lower values of 0.046 cm² mJ⁻¹ and 0.040 cm² mJ⁻¹ [1]. The tert‑butylphenyl cationic core therefore delivers a 20% (triflate) to 40% (nonaflate) improvement in photoacid generation efficiency.
| Evidence Dimension | Photoacid generation rate constant (Dill C) |
|---|---|
| Target Compound Data | TBI‑Tf = 0.055 ± 0.001 cm² mJ⁻¹; TBI‑Nf = 0.056 ± 0.001 cm² mJ⁻¹ |
| Comparator Or Baseline | TPS‑Tf = 0.046 ± 0.001 cm² mJ⁻¹; TPS‑Nf = 0.040 ± 0.001 cm² mJ⁻¹ |
| Quantified Difference | ∆ = +0.009 cm² mJ⁻¹ (+20%) for triflate; ∆ = +0.016 cm² mJ⁻¹ (+40%) for nonaflate |
| Conditions | Poly(p‑hydroxystyrene) (PHOST) matrix, 248 nm KrF excimer laser exposure, normalized interdigitated electrode capacitance method, ambient temperature |
Why This Matters
A higher Dill C constant directly reduces the exposure dose required to achieve the same deprotection level, improving throughput in 248 nm photoresist processing and lowering the total energy budget for high‑volume manufacturing.
- [1] Berger, C. M.; Henderson, C. L. Improved Method for Measuring Photoacid Generator Kinetics in Polymer Thin Films Using Normalized Interdigitated Electrode Capacitance Data. J. Vac. Sci. Technol. B 2004, 22 (3), 1163–1173. View Source
